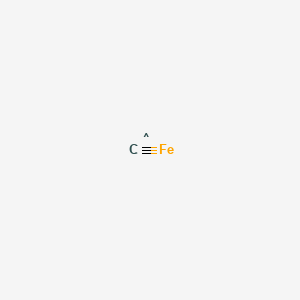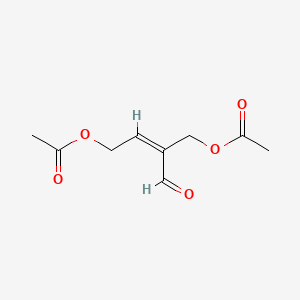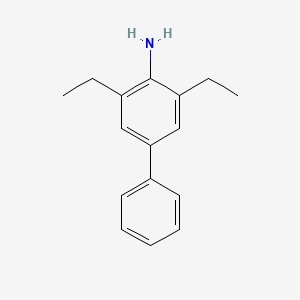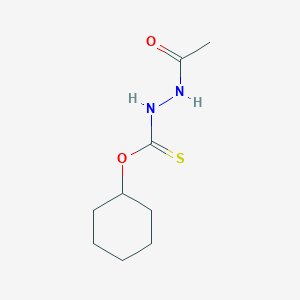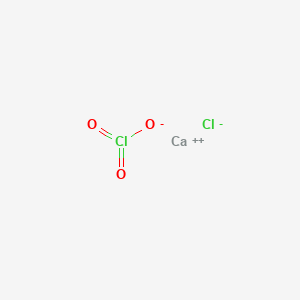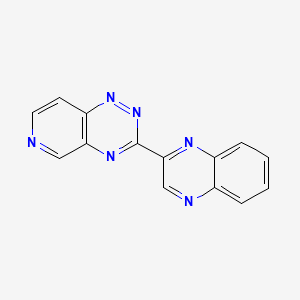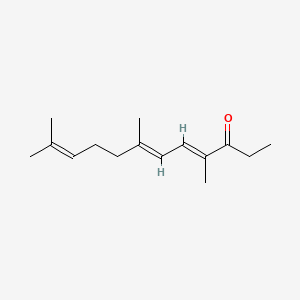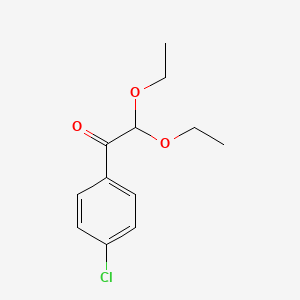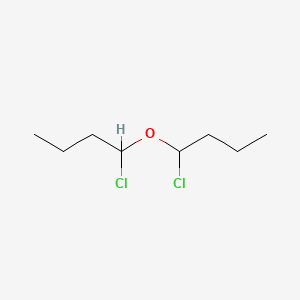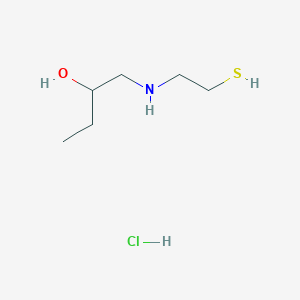
Methylcyclohexylidene hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcyclohexylidene hydroperoxide is an organic peroxide compound with the molecular formula C₇H₁₄O₄. It is known for its role as an intermediate in various chemical reactions and its applications in organic synthesis. This compound is characterized by the presence of a hydroperoxide functional group attached to a methylcyclohexylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylcyclohexylidene hydroperoxide can be synthesized through the oxidation of methylcyclohexylidene compounds using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow oxidation of methylcyclohexylidene compounds. This method ensures a steady supply of the oxidizing agent and maintains optimal reaction conditions to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methylcyclohexylidene hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: It can further oxidize to form more stable peroxides or other oxygenated products.
Reduction: It can be reduced to form alcohols or other reduced species.
Substitution: The hydroperoxide group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides in the presence of catalysts like acetic acid or sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the hydroperoxide group, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more stable peroxides or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclohexylidene derivatives.
Scientific Research Applications
Methylcyclohexylidene hydroperoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential effects on biological systems, particularly its role in oxidative stress and cellular damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylcyclohexylidene hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxide group. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved include cellular proteins, lipids, and nucleic acids, leading to oxidative damage and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylidene hydroperoxide
- Methylcyclohexane hydroperoxide
- Cyclohexane hydroperoxide
Uniqueness
Methylcyclohexylidene hydroperoxide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its methyl group and cyclohexylidene moiety provide unique steric and electronic effects, influencing its chemical behavior and applications.
Properties
CAS No. |
85896-56-6 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1,1-dihydroperoxy-2-methylcyclohexane |
InChI |
InChI=1S/C7H14O4/c1-6-4-2-3-5-7(6,10-8)11-9/h6,8-9H,2-5H2,1H3 |
InChI Key |
AHQOHECHYDRUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(OO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


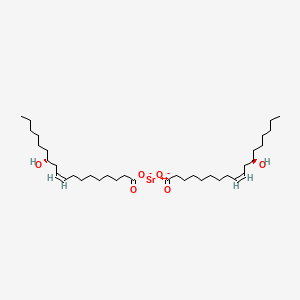
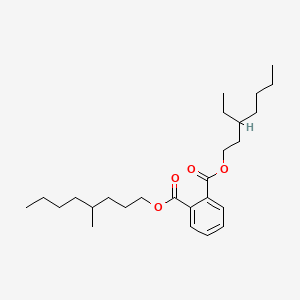
![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
